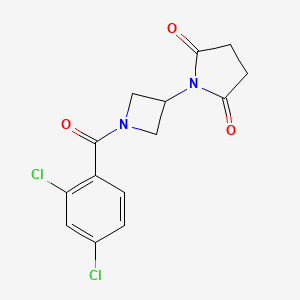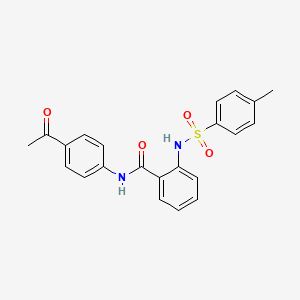
4-(4-Chlorophenyl)butan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular weight of 236.14 . It is also known by its IUPAC name, 4-(4-chlorophenoxy)-1-butanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(4-Chlorophenyl)butan-1-amine hydrochloride is 1S/C10H14ClNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-(4-Chlorophenyl)butan-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 236.14 .科学的研究の応用
Spectroscopic Characterization and Crystal Structures
Research by Kuś et al. (2016) provided a comprehensive chemical characterization of 4-chloroethcathinone, a derivative of 4-(4-Chlorophenyl)butan-1-amine hydrochloride. The study utilized spectroscopic methods like NMR, infrared spectroscopy, and mass spectrometry, offering valuable insights into its crystallographic and chemical properties, which are crucial for identification and analysis in forensic toxicology (Kuś et al., 2016).
Chiral Resolution
Vaccher et al. (1991) developed a chromatography method for the chiral resolution of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, a related compound. This study highlights the importance of separating enantiomers for potential pharmaceutical applications and understanding the compound's pharmacokinetics (Vaccher et al., 1991).
Photochemical Studies
Protti et al. (2004) explored the photochemistry of 4-chlorophenol, closely related to 4-(4-Chlorophenyl)butan-1-amine hydrochloride, demonstrating its reductive dehalogenation and potential to form aryl cations. This research is significant for understanding the photochemical behavior of chlorinated aromatic compounds (Protti et al., 2004).
Synthesis and Application in Pharmaceuticals
Sashikanth et al. (2013) described an asymmetric synthesis process for clopidogrel hydrogen sulfate, using a similar chlorophenyl compound as an intermediate. This highlights its utility in the synthesis of complex pharmaceuticals (Sashikanth et al., 2013).
Crystal Structure Analysis
The crystal structure of compounds similar to 4-(4-Chlorophenyl)butan-1-amine hydrochloride has been extensively studied, as seen in the work of Butcher et al. (2007) and Kang et al. (2015). These studies provide insight into molecular interactions and stability, which are crucial for drug design and material science applications (Butcher et al., 2007) (Kang et al., 2015).
Synthesis of Novel Compounds and their Applications
Chahkandi et al. (2017) and Sah et al. (2014) synthesized novel derivatives and studied their structure, which can lead to the development of new pharmaceuticals or materials with unique properties (Chahkandi et al., 2017) (Sah et al., 2014).
Drug Discovery and Pharmacology
Croston et al. (2002) discovered a nonpeptide agonist of the urotensin-II receptor, demonstrating the potential of chlorophenyl compounds in developing new therapeutics (Croston et al., 2002).
Analytical Chemistry Applications
The use of similar compounds in analytical chemistry has been explored by Bengtsson (1958), who investigated 4-amino-4'-chlorodiphenyl as a reagent for sulfate analysis. This showcases the role of chlorophenyl derivatives in developing new analytical methods (Bengtsson, 1958).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
特性
IUPAC Name |
4-(4-chlorophenyl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c11-10-6-4-9(5-7-10)3-1-2-8-12;/h4-7H,1-3,8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPBVADUCZPIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)butan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2811407.png)



![4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2811413.png)
![N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2811414.png)


![2-(2-methoxyphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2811419.png)
![5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2811421.png)
![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2811423.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2811426.png)
